(1R,2R)-2-Aminocyclopentanol

Description

Significance of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are a pivotal class of organic compounds, serving as indispensable tools in the synthesis of a vast array of complex molecules. scirp.orgfrontiersin.orgresearchgate.netacs.org Their importance stems from the presence of both an amino and a hydroxyl group attached to a chiral scaffold. This bifunctionality allows them to act as versatile precursors and reagents in numerous chemical transformations. They are frequently employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and key structural motifs in pharmaceuticals and natural products. researchgate.netwestlake.edu.cn The stereochemistry of these molecules is crucial, as it often dictates the biological activity and efficacy of the final products. ontosight.ai

Overview of (1R,2R)-2-Aminocyclopentanol as a Chiral Building Block

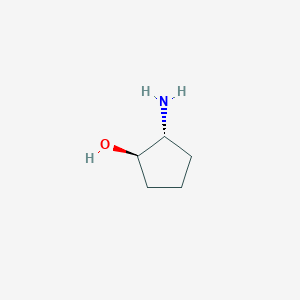

This compound, with its defined (1R,2R) stereochemistry, is a prime example of a chiral building block. ontosight.ai The trans-arrangement of the amino and hydroxyl groups on the cyclopentane (B165970) ring provides a conformationally constrained and predictable framework for asymmetric synthesis. nih.gov This structural rigidity is highly desirable as it allows for effective stereochemical control during reactions. The compound is widely recognized for its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. ontosight.aichemimpex.com Its ability to serve as a precursor for more complex chiral molecules makes it a valuable component in the toolbox of synthetic organic chemists. chemimpex.com

Historical Context of Aminocyclopentanol Derivatives in Chemical Research

The study of aminocyclopentanol derivatives has a rich history, initially driven by investigations into their potential biological activities. Early research, particularly in the 1970s, focused on understanding the structure-activity relationships of these compounds, with studies on muscarinic agonist activity revealing that trans-configured aminocyclopentanols exhibited superior biological effects compared to their cis counterparts. This foundational work established the importance of stereochemistry in this class of compounds and paved the way for their broader application in medicinal chemistry and asymmetric synthesis. Over the years, research has expanded to include the development of efficient synthetic methods and the exploration of their use as ligands and chiral auxiliaries in a variety of chemical reactions. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440241 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-03-7, 59260-76-3 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties

(1R,2R)-2-Aminocyclopentanol is typically available as its hydrochloride salt, which enhances its stability and solubility in aqueous solutions. ontosight.aichemimpex.com The free base has the molecular formula C5H11NO. ontosight.ai

Interactive Data Table: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C5H11NO·HCl ontosight.aichemimpex.comsigmaaldrich.com |

| Molecular Weight | 137.61 g/mol chemimpex.comsigmaaldrich.comechemi.com |

| Appearance | White to slightly yellow or orange crystalline powder chemimpex.com |

| Melting Point | 179 - 181 °C chemimpex.com |

| Optical Rotation [α]20/D | -32 to -36° (c=1 in H2O) chemimpex.com |

| Purity | ≥ 98% chemimpex.com |

| CAS Number | 68327-11-7 chemimpex.comsigmaaldrich.com |

Synthesis of 1r,2r 2 Aminocyclopentanol

The synthesis of (1R,2R)-2-aminocyclopentanol can be achieved through various methods. A common approach involves the reduction of a corresponding nitro or azido (B1232118) cyclopentanol (B49286) derivative. ontosight.ai Another strategy utilizes chiral catalysts to introduce the amino group enantioselectively onto the cyclopentanol ring. ontosight.ai One documented method involves a multi-step process starting from commercially available ethyl 2-oxocyclopentanecarboxylate, which includes a baker's yeast reduction, ester hydrolysis, and a Curtius rearrangement to yield the desired cis-amino alcohol. nih.gov A chemoenzymatic protocol has also been developed, featuring the resolution of a racemic precursor, trans-2-(diallylamino)cyclopentanol, using Burkholderia cepacia lipase (B570770). researchgate.net

1r,2r 2 Aminocyclopentanol As a Scaffold in Medicinal Chemistry

Design and Synthesis of Biologically Active Molecules

The unique structural properties of (1R,2R)-2-aminocyclopentanol make it a versatile tool for medicinal chemists in creating complex, biologically active molecules. chemimpex.com

This compound and its hydrochloride salt are widely recognized as key intermediates in the synthesis of pharmaceuticals. chemimpex.comgoogle.com Its value lies in its nature as a chiral building block, which allows for the construction of enantiomerically pure compounds. chemimpex.com This is a critical factor in modern drug development, where a specific stereoisomer of a drug is often responsible for the desired therapeutic effect, while other isomers may be inactive or cause unwanted side effects.

The compound serves as a precursor in multi-step synthetic routes for various active pharmaceutical ingredients. google.comontosight.ai Industrial-scale production methods have been developed to manufacture this compound and its hydrochloride salt safely and efficiently, underscoring its importance in the pharmaceutical industry. google.com The synthesis often involves processes like the optical resolution of a racemic mixture of 2-(N-benzylamino)-1-cyclopentanol, followed by a debenzylation step to yield the final amino alcohol. google.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO · HCl | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 137.61 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | White, slightly yellow or orange crystalline powder | chemimpex.com |

| Melting Point | 191-196 °C | sigmaaldrich.com |

| Optical Purity (ee) | ≥97.0% (GC) | sigmaaldrich.com |

| Optical Rotation [α]20/D | -32 to -36° (c=1 in H₂O) | chemimpex.com |

| Storage | Store at 2 - 8 °C | chemimpex.com |

A pharmacophore is an abstract concept describing the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. columbiaiop.ac.in These models help medicinal chemists design new molecules that can interact with a specific biological target, such as an enzyme or receptor. columbiaiop.ac.in

The structure of this compound is an excellent example of a scaffold that can serve as a core component of a pharmacophore. The key features are:

Defined Stereochemistry : The (1R,2R) configuration places the amino and hydroxyl groups in a specific trans arrangement on the cyclopentane (B165970) ring.

Hydrogen Bonding : Both the amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors and acceptors, which are critical interactions for binding to protein targets.

Rigid Scaffold : The five-membered ring restricts the conformational flexibility of the molecule, holding the amino and hydroxyl groups in a relatively fixed spatial orientation. This pre-organization can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity.

By incorporating this aminocyclopentanol scaffold, chemists can design larger molecules where the precise positioning of these key interacting groups is maintained, allowing for selective and potent activity at the desired biological target.

Scaffold hopping is a widely used strategy in drug discovery where the core molecular structure (the scaffold) of a known active compound is replaced with a different one, while preserving the essential pharmacophoric features. nih.govcresset-group.com The goal is to discover new chemotypes with improved properties, such as enhanced potency, better metabolic stability, or novel intellectual property (IP) positioning. cresset-group.comnih.gov

This compound, as a defined and rigid chiral scaffold, can be a subject of such strategies. A medicinal chemist might use scaffold hopping in several ways:

Replacing the Cyclopentane Ring : The cyclopentane core could be replaced by other cyclic systems (like a cyclohexane (B81311) or a heterocyclic ring) or even an acyclic linker. nih.gov The objective would be to find a new core that maintains the critical 3D orientation of the amino and hydroxyl groups.

Bioisosteric Replacement : The amino or hydroxyl groups themselves could be replaced by other functional groups with similar physical or chemical properties.

This strategy allows for the exploration of new chemical space, moving away from existing patented structures while aiming to retain or improve upon the biological activity of the original molecule. nih.gov

Development of Novel Therapeutic Agents

The utility of this compound as a synthetic intermediate extends to the development of new drugs for specific and challenging diseases. chemimpex.com

This compound and its derivatives are particularly valuable as intermediates in the synthesis of drugs aimed at treating neurological disorders. chemimpex.comlookchem.com The precise stereochemistry of the scaffold is crucial for interacting with specific receptors and enzymes in the central nervous system. Research in neuroscience also utilizes this compound to explore neurotransmitter systems, which can provide insights into brain function and potential treatments for mental health conditions. chemimpex.com Furthermore, related aminocyclopentanol scaffolds are known to be key intermediates in the synthesis of drugs for conditions such as HIV, which can have neurological manifestations. ontosight.ai The development of novel ligands for targets like the histamine (B1213489) H3 receptor, which is implicated in several neurological diseases, has been pursued using scaffold-hopping strategies that can involve such core structures. cresset-group.com

The synthesis of ephedrine (B3423809) and norephedrine (B3415761) is a significant area of medicinal chemistry, as these compounds are used as stimulants and bronchodilators. However, a review of the scientific literature on synthetic pathways indicates that this compound is not used as a precursor for these specific molecules.

The chemical structures of ephedrine and norephedrine are fundamentally different from this compound. Ephedrine and norephedrine are phenylpropanolamine derivatives, meaning they contain a phenyl group attached to a three-carbon chain. wikipedia.orggpatindia.com In contrast, this compound is an alicyclic compound, characterized by a five-membered carbon ring and a complete absence of a phenyl group. sigmaaldrich.com

The established synthetic routes to ephedrine analogues typically start from phenyl-containing precursors, such as the reductive amination of phenylacetylcarbinol (PAC) or the modification of other chiral phenyl-based amino alcohols. dcu.ie Therefore, the use of this compound for the synthesis of ephedrine or norephedrine is not a documented or chemically feasible pathway.

Development of Adenosine (B11128) A1 Receptor Agonists

This compound serves as a key component in the synthesis of novel agonists for the adenosine A1 receptor (A1AR). nih.govacs.orgcam.ac.uk A1AR agonists are promising for treating conditions like type 2 diabetes, pain, and heart arrhythmias. nih.govcam.ac.ukfrontiersin.org

Researchers have synthesized a series of N6-substituted adenosine derivatives incorporating the this compound moiety. nih.govacs.orgcam.ac.uk The synthesis often involves reacting a purine (B94841) derivative with this compound. nih.govnih.gov For instance, reacting 2,6-dichloropurine (B15474) riboside with this compound is a key step in producing intermediates for A1AR agonists. nih.gov

A notable example is the development of N6-[(1R,2R)-2-benzyloxycyclopentyl]adenosine (BnOCPA) and its derivatives, which have shown high potency and selectivity for the A1 receptor. nih.govacs.org The synthesis of these compounds involves the O-alkylation of N-protected this compound. nih.govacs.orgcam.ac.uk These derivatives have demonstrated full agonism at the human A1 receptor in in-vitro assays. acs.org

The following table summarizes the biological activity of some adenosine A1 receptor agonists derived from this compound.

| Compound | Description | Potency (pEC50) at hA1R | Selectivity |

| Adenosine-derived 29 | A full agonist at the human A1 receptor. | 9.21 ± 0.19 | High |

| NECA-derived 54 | A full agonist at the human A1 receptor. | 9.28 ± 0.28 | High |

| N6-cyclopentyl adenosine (5) | More potent than adenosine. | EC50: 0.0063 μM | --- |

| 2-chloro-N6-cyclopentyladenosine (3) | A potent full agonist of A1AR. | --- | >100-fold selective for A1AR over A2AAR and A2BAR |

Inhibitors (e.g., Fatty Acid Synthase, α-L-Fucosidases)

The this compound scaffold has also been utilized to create inhibitors of various enzymes, including fatty acid synthase (FASN) and α-L-fucosidases.

Fatty Acid Synthase (FASN) Inhibitors: FASN is a key enzyme in fatty acid synthesis and is overexpressed in many cancers. nih.gov Inhibiting FASN can reduce food intake and have beneficial metabolic effects. Derivatives of this compound have been investigated as potential FASN inhibitors. For example, trans-2-[Isopropyl(methyl)amino]cyclopentanol, a derivative, has been noted for its potential as a FASN inhibitor.

α-L-Fucosidase Inhibitors: α-L-Fucosidases are enzymes involved in various biological processes, and their inhibition is a target for therapeutic intervention. acs.orgdtu.dk N-Benzylated aminocyclopentitols derived from aminocyclopentanols have been shown to be selective inhibitors of α-L-fucosidases. acs.org Specifically, the N-benzylated derivative of (1R,2R,3R,4R,5R)-4-amino-5-methylcyclopentane-1,2,3-triol, which shares a similar aminocyclopentanol core, is a potent inhibitor. acs.org

Scaffolds for Peptidomimetics and Beta-Peptides

This compound and its derivatives are valuable scaffolds for creating peptidomimetics and β-peptides. researchgate.netnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties like stability and bioavailability. nih.govnih.gov

Cyclopentane β-amino acids, which can be derived from aminocyclopentanols, are used to stabilize peptide conformations. nih.gov These constrained amino acids can be incorporated into peptide sequences to create more rigid structures that can interact more effectively with biological targets. nih.gov For example, a derivative of (1R,2R)-2-aminocyclopentanecarboxylic acid, known as cispentacin, and its analogs are used in the synthesis of peptidomimetics. nih.gov The rigidity of the cyclopentane ring helps to pre-organize the peptide backbone, which can lead to enhanced biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided key insights into the roles of stereochemistry and structural modifications.

Impact of Stereochemistry on Biological Activity

The stereochemistry of the aminocyclopentanol ring is a critical determinant of biological activity. nih.govnih.gov The specific (1R,2R) configuration of the amino and hydroxyl groups on the cyclopentane ring is often essential for potent and selective interaction with biological targets. nih.govnih.gov

In the context of adenosine A1 receptor agonists, the trans relationship between the amino and hydroxyl groups in this compound is a key feature for high-affinity binding. nih.gov Studies have shown that the (1R,2R) stereoisomer consistently leads to more potent A1AR agonists compared to other stereoisomers. nih.gov For instance, the synthesis of potent A1AR agonists specifically utilizes the N-protected this compound. nih.govacs.org

Similarly, in the case of α-L-fucosidase inhibitors, the stereochemistry of the aminocyclopentitol scaffold dramatically influences inhibitory potency. acs.org N-benzylation of one stereoisomer of an aminocyclopentitol significantly enhanced its inhibitory activity, while the same modification on a different stereoisomer led to a decrease in potency. acs.org This highlights the precise stereochemical requirements for effective enzyme inhibition.

Modifications for Enhanced Efficacy and Selectivity

Modifications to the basic this compound scaffold have been explored to enhance the efficacy and selectivity of the resulting compounds. nih.govnih.gov

For adenosine A1 receptor agonists, modifications have been made to both the purine core and the N6-substituent derived from this compound. nih.govacs.orgnih.gov For example, introducing a benzyloxy group to the cyclopentyl moiety of N6-cyclopentyladenosine derivatives was found to maintain high potency at the A1 receptor while significantly increasing selectivity over other adenosine receptor subtypes. nih.gov Further substitutions on this benzyl (B1604629) group, such as halogens, can confer even higher affinity for the A1 receptor. cam.ac.uk

The following table presents data on how modifications to the N6-substituent of adenosine analogs affect their binding affinity and selectivity for the human adenosine A1 receptor (hA1R).

| Compound | Modification on this compound scaffold | hA1R Binding Affinity (Ki, nM) | Selectivity over other ARs |

| 3a | 2-chloro-N6-cyclopentyl, 5'-phosphate dimethyl ester | >100-fold selective over A2AAR | High |

| 3d | 2-chloro-N6-cyclopentyl, 5'-phosphate di-tert-butyl ester | >10-fold selective over A3AR | High |

These studies demonstrate that rational modifications based on the this compound scaffold can lead to the development of highly potent and selective therapeutic agents. nih.govcam.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the cyclopentane backbone and the relative positions of the amino and hydroxyl functional groups. babcock.edu.ngscribd.com

In a typical ¹H NMR spectrum, the protons on the cyclopentane ring exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. savemyexams.com The protons attached to the carbons bearing the hydroxyl (CH-OH) and amino (CH-NH₂) groups typically appear as distinct multiplets at characteristic chemical shifts. The integration of these signals confirms the ratio of different types of protons in the molecule. pressbooks.pub

¹³C NMR spectroscopy complements the proton data by identifying all non-equivalent carbon atoms within the molecule. babcock.edu.ng The carbons bonded to the electronegative oxygen and nitrogen atoms (C-OH and C-NH₂) are shifted downfield to specific chemical shift ranges, providing clear evidence for the presence and location of these functional groups. The remaining signals correspond to the other three methylene (B1212753) (-CH₂-) carbons of the cyclopentane ring. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives (Note: Exact chemical shifts can vary based on solvent and whether the compound is in its free base or salt form. The data below is illustrative for related structures.)

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |

| ¹H | -CH-OH | 3.5 - 4.5 | Multiplet |

| ¹H | -CH-NH₂ | 2.8 - 3.8 | Multiplet |

| ¹H | -CH₂- (ring) | 1.2 - 2.2 | Multiplets |

| ¹³C | -C-OH | 70 - 80 | - |

| ¹³C | -C-NH₂ | 55 - 65 | - |

| ¹³C | -CH₂- (ring) | 20 - 40 | - |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

To function effectively as a chiral building block, this compound must be enantiomerically pure. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric excess (ee) of the compound. heraldopenaccess.us This technique separates the (1R,2R) enantiomer from its (1S,2S) counterpart, allowing for precise quantification of each. uma.es

The process often involves derivatizing the amino alcohol to improve its chromatographic properties and interaction with the CSP. diva-portal.org Chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., DAICEL CHIRALPAK), are commonly used. doi.org By comparing the retention times of the sample components to those of known standards or a racemic mixture, the enantiomeric composition can be determined. The enantiomeric excess is a measure of this purity, with values greater than 98% often required for applications in asymmetric synthesis. heraldopenaccess.ussigmaaldrich.com

Table 2: Typical Chiral HPLC Parameters for Aminocyclopentanol Derivatives

| Parameter | Description |

| Stationary Phase | DAICEL CHIRALPAK OD-H or similar cellulose-based column. doi.org |

| Mobile Phase | A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 or 95:5 v/v). doi.org |

| Detection | UV or fluorescence detector. heraldopenaccess.us |

| Analysis Goal | Separation of (1R,2R) and (1S,2S) enantiomers to calculate enantiomeric excess (ee). uma.es |

X-ray Crystallography for Absolute Configuration Determination

While NMR confirms the connectivity and relative stereochemistry, and chiral HPLC quantifies enantiomeric purity, X-ray crystallography provides the ultimate proof of the absolute configuration of a chiral molecule. springernature.com This technique involves irradiating a single crystal of the compound (or a suitable crystalline derivative) with X-rays and analyzing the resulting diffraction pattern. ed.ac.uk

The analysis of the diffraction data allows for the construction of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms. nih.gov For this compound, this method would unambiguously confirm that the hydroxyl and amino groups are in a trans relationship and possess the (1R,2R) configuration as assigned by the Cahn-Ingold-Prelog priority rules. The data obtained is often used to validate the results from other stereochemical analyses, such as polarimetry.

Optical Rotation and Polarimetry

This compound is a chiral molecule and therefore optically active, meaning it rotates the plane of polarized light. Polarimetry is used to measure the specific rotation ([α]), which is a characteristic physical property of an enantiomer. nihs.go.jp

The hydrochloride salt of this compound is reported to be levorotatory, exhibiting a negative optical rotation. The specific rotation is typically measured at the sodium D-line (589 nm) at a controlled temperature (20°C) and concentration. chemimpex.comtcichemicals.com Published values indicate a specific rotation in the range of -32° to -36° when measured in water at a concentration of 1 g/100 mL. chemimpex.comtcichemicals.com This measurement serves as a quick and valuable quality control check to confirm the identity and enantiomeric purity of a sample, complementing the more detailed analysis provided by HPLC.

Table 3: Optical Rotation Data for this compound Hydrochloride

| Parameter | Value | Reference(s) |

| Specific Rotation ([α]D²⁰) | -32° to -36° | chemimpex.comtcichemicals.com |

| Solvent | Water (H₂O) | chemimpex.comtcichemicals.com |

| Concentration (c) | 1 g/100 mL | chemimpex.com |

| Character | Levorotatory (-) | nihs.go.jp |

Reaction Mechanisms in this compound Chemistry

The chemical reactivity of this compound is characterized by the interplay of its amino and hydroxyl functional groups, which dictates the pathways of various reactions. Understanding these mechanisms is fundamental to controlling reaction outcomes and designing efficient synthetic routes.

Nucleophilic Attack Pathways

The amino and hydroxyl groups of this compound can both act as nucleophiles. The specific nucleophilic attack pathway often depends on the reaction conditions and the nature of the electrophile. For instance, in reactions with epoxides, the amino group can initiate a ring-opening reaction. This process is a key step in the synthesis of more complex molecules. The stereochemistry of the starting aminocyclopentanol directs the stereochemical outcome of the product.

In other scenarios, such as the synthesis of adenosine A1 receptor agonists, the hydroxyl group of an N-protected this compound can be O-alkylated. nih.gov For example, treatment with benzyl bromide and sodium hydride in tetrahydrofuran (B95107) (THF) leads to the desired benzyloxycyclopentyl intermediate. nih.gov Careful monitoring of this reaction is crucial to prevent the formation of side products. nih.gov

The nucleophilic character of the amino group is also central to its use in forming various derivatives. For example, it can be used to produce compounds like 4-{[(1R,2R)-2-hydroxycyclopentyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbaldehyde. google.com Furthermore, the nucleophilic attack of ammonia (B1221849) on high-valent surface metal-oxo species represents a non-radical pathway that can be competitive with water oxidation in certain catalytic systems. nih.gov

Transition State Analysis

Transition state analysis provides critical insights into the energetic barriers and geometries of reacting molecules, which ultimately determine reaction rates and selectivity. numberanalytics.comuni-giessen.de For reactions involving this compound, understanding the transition state is key to explaining the observed stereoselectivity. Computational methods, such as quantum mechanics (QM) and density functional theory (DFT), are powerful tools for modeling these transient structures. numberanalytics.com

In acid-catalyzed hydrolysis reactions, for instance, kinetic isotope effects can be used to experimentally probe the transition state structure. nih.gov Computational modeling complements these experiments by providing detailed geometries and energies of possible transition states, helping to distinguish between different mechanistic pathways, such as S_N1 and S_N2 type mechanisms. nih.gov The stability of the transition state significantly influences the reaction rate and can be affected by factors like solvent, temperature, and the electronic and steric properties of the reactants. numberanalytics.com

For example, in the Overman rearrangement, a powerful method for synthesizing allylic amines, the reaction proceeds through a -sigmatropic rearrangement of an allylic trichloroacetimidate. The stereochemical information from a chiral starting material, such as an alcohol derived from this compound, can be transferred to the product through a well-defined chair-like transition state.

Role of Intermediates in Stereochemical Outcome

The stereochemistry of products derived from this compound is often controlled by the formation and subsequent reaction of key intermediates. The rigid five-membered ring of the cyclopentane core and the trans relationship of the amino and hydroxyl groups play a significant role in directing the approach of incoming reagents.

In the synthesis of adenosine A1 receptor agonists, N-protected this compound serves as a chiral building block. nih.gov The stereochemistry is set in this intermediate and carried through subsequent transformations. For instance, to introduce a phenoxy substituent with the desired (1R,2R) stereochemistry, an epimeric N-protected (1S,2R)-2-aminocyclopentanol can be tosylated and then subjected to an S_N2-type substitution with phenoxide. nih.gov This reaction proceeds with an inversion of configuration at the carbon atom bearing the tosyloxy group, leading to the desired (1R,2R) product.

The formation of cyclic intermediates can also be crucial. For example, the reaction of this compound with a suitable electrophile could lead to a bicyclic intermediate where the amino and hydroxyl groups are part of a new ring system. The conformational constraints of this intermediate would then dictate the stereochemical course of any subsequent reactions.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for studying the properties and reactivity of molecules like this compound. These methods provide insights that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the stable conformations of molecules. ualberta.ca For this compound, DFT calculations can be used to determine the relative energies of different conformers and the geometric parameters of the most stable structures. ualberta.ca This information is crucial for understanding how the molecule will interact with other reagents and catalysts.

Conformational analysis using DFT typically involves a systematic search of the potential energy surface to identify all low-energy conformers. core.ac.uk For each conformer, the geometry is optimized, and the vibrational frequencies are calculated to confirm that it represents a true energy minimum. The relative energies of the conformers, including corrections for zero-point vibrational energy and thermal effects, can then be used to predict the equilibrium population of each conformer at a given temperature.

Interactive Table: Predicted Relative Energies of this compound Conformers

| Conformer | DFT Method | Basis Set | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 | B3LYP | 6-31G(d) | 0.00 |

| 2 | B3LYP | 6-31G(d) | 5.21 |

| 3 | B3LYP | 6-31G(d) | 8.93 |

Note: The data in this table is illustrative and based on typical results from DFT calculations. Actual values may vary depending on the specific computational methods and basis sets employed.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecular systems, including the interactions between a ligand, such as a derivative of this compound, and a biological receptor. nih.govnih.govescholarship.org MD simulations can provide detailed insights into the binding process, the stability of the ligand-receptor complex, and the conformational changes that occur upon binding. escholarship.orgrowan.edu

In a typical MD simulation, the forces on all atoms in the system are calculated using a force field, and Newton's equations of motion are integrated to simulate the movement of the atoms over time. youtube.com This allows researchers to observe the dynamic interactions between the ligand and the receptor, including the formation and breaking of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov

MD simulations can be used to:

Predict the binding mode of a ligand to a receptor.

Calculate the binding free energy, which is a measure of the ligand's affinity for the receptor.

Identify key amino acid residues in the receptor that are important for ligand binding.

Study the conformational changes in the receptor that are induced by ligand binding.

These insights are invaluable for the rational design of new drugs and for understanding the molecular basis of their biological activity. rowan.edu

Interactive Table: Key Interactions from a Hypothetical MD Simulation

| Ligand Functional Group | Receptor Residue | Interaction Type | Average Distance (Å) |

|---|---|---|---|

| Amino Group (-NH2) | Aspartic Acid | Hydrogen Bond | 2.8 |

| Hydroxyl Group (-OH) | Serine | Hydrogen Bond | 3.1 |

| Cyclopentyl Ring | Leucine | Hydrophobic | 3.9 |

Note: This table presents hypothetical data that would be generated from an MD simulation to illustrate the types of interactions that can be analyzed.

Intermediate in Pharmaceutical Synthesis

De Novo Asymmetric Synthesis Approaches

De novo approaches aim to construct the chiral centers of the target molecule with the desired absolute configuration directly. This is often achieved through the use of chiral catalysts or reagents that can differentiate between enantiotopic faces, atoms, or groups in a prochiral substrate.

The use of chiral metal complexes as catalysts represents a powerful and atom-economical strategy for asymmetric synthesis. These catalysts can induce high levels of stereoselectivity in a variety of transformations, leading to the formation of enantiomerically enriched products.

Asymmetric cyclopropanation offers a pathway to construct the cyclopentane (B165970) ring system with defined stereochemistry, which can then be further functionalized. Chiral cobalt(II)-porphyrin complexes are effective catalysts for radical-based transformations, including the cyclopropanation of olefins with diazoacetates. nih.govwikipedia.org These catalysts activate diazo reagents to generate carbon-centered radicals in a controlled manner, with the chiral ligand environment dictating the stereochemical outcome of the subsequent C-C bond formation. wikipedia.org

The catalytic cycle typically involves the reaction of the Co(II)-porphyrin complex with a diazo compound, like ethyl diazoacetate (EDA), to form a cobalt-carbene radical intermediate. This reactive species then adds to an appropriately substituted olefin to forge the cyclopropane (B1198618) ring. While this method is not a direct route to this compound, it provides a means to synthesize chiral cyclopropane precursors. researchgate.net These precursors would require subsequent stereocontrolled ring-opening and functional group interconversion steps to yield the final amino alcohol. The D2-symmetric chiral porphyrins, in particular, have been engineered to create a more rigid chiral environment around the metal center, enhancing both reactivity and stereoselectivity in such transformations. nih.gov The stability and tunability of these porphyrin complexes make them robust catalysts for developing synthetic routes to complex chiral molecules. wikipedia.org

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for creating chiral secondary and tertiary alcohols. nih.gov This strategy can be adapted to synthesize precursors for this compound. The key to this approach is a chiral ligand that coordinates to a metal center, forming a chiral Lewis acid catalyst that activates the carbonyl substrate and directs the nucleophilic attack of the organometallic reagent from a specific face.

A common application is the copper-catalyzed conjugate addition of organozinc reagents, such as diethylzinc (B1219324) (Et₂Zn), to cyclic enones. nih.gov For instance, the addition of a nucleophile to cyclopentenone in the presence of a catalyst derived from a chiral ligand can establish the two adjacent stereocenters. Amino acid-based modular chiral ligands have been developed and screened for this purpose, achieving moderate to high enantioselectivity under mild conditions. nih.gov Similarly, chiral amino alcohols and aminodiols derived from natural products like (+)-camphor have been successfully used as ligands in the enantioselective addition of diethylzinc to aldehydes, demonstrating the versatility of this approach. scirp.org The stereochemical outcome is highly dependent on the structure of the ligand, and a library of ligands is often screened to find the optimal catalyst for a specific transformation. chemrxiv.org

| Ligand Type | Substrate | Reagent | Catalyst System | ee (%) | Reference |

| Amino acid-based | Cyclic enones | Et₂Zn | Copper-based | up to 72% | nih.gov |

| Camphor-based amino alcohol | Benzaldehyde | Et₂Zn | Zinc-based | Moderate | scirp.org |

| Sulfonylamino-cyclohexane | Ketones | Organozinc | Titanium-based | up to >99% | nih.gov |

One of the most direct and efficient methods for synthesizing enantiopure trans-β-amino alcohols is the catalytic asymmetric ring opening (ARO) of meso epoxides. rsc.orgmdpi.com In this strategy, a prochiral epoxide, such as cyclopentene (B43876) oxide, undergoes a nucleophilic attack by an amine or an azide (B81097), catalyzed by a chiral Lewis acid complex. The catalyst differentiates between the two enantiotopic C-O bonds of the epoxide, leading to a highly regioselective and enantioselective ring opening to produce the trans-amino alcohol. rroij.com

A seminal approach developed by Jacobsen and coworkers utilizes chiral (salen)Cr(III) complexes to catalyze the azidolysis of various meso epoxides with trimethylsilyl (B98337) azide (TMSN₃). mdpi.com The resulting azido (B1232118) alcohol can then be readily reduced to the corresponding amino alcohol. This method has proven to be highly effective for five- and six-membered cyclic meso-epoxides. mdpi.com More recently, homochiral metal-organic frameworks (MOFs) have emerged as recyclable heterogeneous catalysts for the ARO of epoxides with aromatic amines. nih.govrsc.org These porous materials can achieve excellent yields and enantioselectivities (up to 97% ee) and offer the advantage of easy catalyst recovery and reuse. nih.govrsc.org

| Catalyst System | Epoxide | Nucleophile | Yield (%) | ee (%) | Reference |

| (R,R)-(salen)CrCl | Cyclohexene oxide | TMSN₃ | 81 | 97 | mdpi.com |

| Homochiral MOF | Cyclohexene oxide | Aromatic amines | High | up to 95% | nih.govrsc.org |

| Homochiral MOF | cis-Stilbene oxide | 1-Naphthylamine | up to 95% | up to 97% | nih.gov |

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. The strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly powerful method for obtaining optically pure alcohols and amines. researchgate.net

In the context of synthesizing this compound, this method is typically applied to a racemic precursor, such as (±)-trans-2-azidocyclopentanol or a protected derivative like (±)-trans-2-(diallylamino)cyclopentanol. tandfonline.comtandfonline.com A lipase (B570770) is used to selectively acylate one of the enantiomers, usually with an acyl donor like vinyl acetate (B1210297). For example, Pseudomonas sp. lipases (lipase PS and lipase AK) have shown high enantioselectivity in the acetylation of racemic trans-2-azidocycloalkanols. tandfonline.comtandfonline.com This enzymatic reaction yields one enantiomer as the acylated product and leaves the other, desired enantiomer as the unreacted alcohol, both in high enantiomeric excess. The two compounds can then be separated chromatographically. The resolved azido alcohol can be converted to the target amino alcohol via reduction. tandfonline.com Similarly, Burkholderia cepacia lipase is highly effective in resolving racemic trans-2-(diallylamino)cyclopentanol, enabling the separation of enantiomers with high ee (95-99%). The partially resolved amino alcohols can often be recrystallized to achieve enantiomeric purity. tandfonline.comtandfonline.com

| Lipase Source | Substrate | Reaction | Enantioselectivity (E) | Reference |

| Pseudomonas sp. (Lipase PS) | (±)-trans-2-Azidocyclopentanol | Acetylation | High | tandfonline.comtandfonline.com |

| Pseudomonas sp. (Lipase AK) | (±)-trans-2-Azidocycloalkanols | Acetylation | High | tandfonline.com |

| Burkholderia cepacia | (±)-trans-2-(Diallylamino)cyclopentanol | Acylation | High | |

| Candida antarctica (CAL-B) | 2-Aminocyclopentanecarboxamides | N-acylation | >200 | researchgate.net |

Enzymatic Synthesis and Biocatalysis

Stereospecific Reduction of Nitro Compounds

The synthesis of this compound can be achieved through the reduction of a corresponding nitro compound. ontosight.ai This method is a common strategy for introducing an amino group. ontosight.ai The stereochemistry of the final product is dependent on the stereochemistry of the starting nitro alcohol. A variety of reducing agents can be employed for the reduction of nitro groups to amines, including metals like iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com The choice of reducing agent and reaction conditions can be critical for achieving high chemoselectivity and avoiding the reduction of other functional groups that may be present in the molecule. davidpublisher.comorganic-chemistry.org For instance, catalytic transfer hydrogenation is often a selective method for reducing aromatic nitro compounds. davidpublisher.com

Chemoenzymatic Strategies

Chemoenzymatic methods offer an efficient pathway to optically active this compound and its derivatives. researchgate.netevitachem.com These strategies often involve the kinetic resolution of a racemic precursor catalyzed by an enzyme. One notable approach describes the synthesis and subsequent resolution of racemic trans-2-(diallylamino)cyclopentanol using lipase from Burkholderia cepacia. researchgate.net Similarly, lipase B from Candida antarctica has been effectively used in the kinetic resolution of racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines, which are precursors to the desired aminocyclopentanols. researchgate.net These enzymatic acylations of the hydroxyl group typically result in high chemical yields and excellent enantiomeric excesses (95% to ≥99%). researchgate.net

| Precursor | Biocatalyst | Outcome | Reference |

| rac-trans-2-(diallylamino)cyclopentanol | Burkholderia cepacia lipase | Enantiopure trans-2-aminocyclopentanol | researchgate.net |

| rac-trans-2-(1H-imidazol-1-yl)cycloalkanamines | Candida antarctica lipase B | Enantiopure cis- and trans-(1H-imidazol-1-yl)cycloalkanamine isomers | researchgate.net |

Other Stereoselective Synthetic Routes

Asymmetric Cycloaddition Reactions with Chiral Induction

Asymmetric cycloaddition reactions represent a powerful tool for establishing the stereocenters of cyclic molecules like this compound. These reactions can construct the cyclopentane ring while controlling the stereochemistry. For instance, a patented method describes the use of an N-acyl hydroxylamine (B1172632) compound, derived from a chiral hydroxy acid ester, which undergoes an asymmetric cycloaddition reaction with cyclopentadiene. google.com This reaction is performed in the presence of an oxidizing agent, such as a periodate, to induce the formation of the desired stereoisomer. google.com The resulting intermediate can then be converted to the final product through subsequent steps like hydrogenation. google.com Copper(II)/BOX-catalyzed asymmetric [4+2]-cycloaddition of vinyl azides with unsaturated ketone esters is another example of a method to build chiral cyclic azides, which are precursors to chiral amines. d-nb.info

Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Chiral Acids

A classical and effective method for separating enantiomers is the resolution of racemic mixtures through the formation of diastereomeric salts with a chiral resolving agent.

(R)- and (S)-Mandelic acid are commonly used chiral acids for the resolution of racemic amines. The principle involves the reaction of the racemic amine with an enantiomerically pure mandelic acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.net

In the context of aminocyclopentanol derivatives, a patent describes a method for producing (1R,2R)-2-amino-1-cyclopentanol where (1R,2R)-2-(N-benzylamino)-1-cyclopentanol is resolved using R-(-)-mandelic acid. google.com The resulting (1R, 2R)-2-(N-benzylamino) 1-cyclopentanol R-(—) monomandelate salt is then treated with an alkali to release the free (1R, 2R)-2-(N-benzylamino)-1-cyclopentanol. google.com This process allows for the isolation of the desired enantiomer. The efficiency of the resolution can be influenced by the choice of solvent and the crystallization conditions. google.com

| Racemic Amine Derivative | Resolving Agent | Isolated Diastereomeric Salt | Reference |

| rac-(1,2)-2-(N-benzylamino)-1-cyclopentanol | R-(-)-Mandelic acid | (1R, 2R)-2-(N-benzylamino) 1-cyclopentanol R-(—) monomandelate | google.com |

Recrystallization Techniques for Enantiomeric Enrichment

Recrystallization is a powerful and widely used technique for the purification of solid compounds. In the context of chiral molecules like this compound, it can be employed for enantiomeric enrichment. This process relies on the principle that under specific conditions, one enantiomer of a racemic mixture may crystallize out of a solution more readily than the other, thereby enriching the remaining solution or the crystals in one enantiomer.

The success of enantiomeric enrichment by recrystallization is highly dependent on the phase behavior of the enantiomeric mixture. researchgate.net For a successful separation, the enantiomers should ideally form a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. researchgate.netcore.ac.uk In such cases, seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer, this compound in this instance, can induce the crystallization of that enantiomer, leaving the other in the solution. libretexts.orggoogle.com The efficiency of this process can be influenced by several factors including the solvent system, temperature, and the rate of cooling. libretexts.org It may require multiple recrystallization steps to achieve high enantiomeric purity, with the progress monitored by measuring the optical rotation of the sample until a constant value is reached. libretexts.org

Kinetic Resolution Methods

Kinetic resolution is another prominent strategy for separating enantiomers. This method takes advantage of the different reaction rates of enantiomers with a chiral catalyst or reagent. core.ac.uk One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic Kinetic Resolution

Enzymes, being inherently chiral, are highly effective catalysts for kinetic resolutions, often exhibiting high enantioselectivity under mild reaction conditions. acs.org Lipases are a class of enzymes frequently employed for the resolution of amino alcohols. acs.orgresearchgate.net

In the case of 2-aminocyclopentanol, lipase-catalyzed reactions can be used to selectively acylate one of the enantiomers in a racemic mixture. For instance, lipases such as those from Pseudomonas sp. have demonstrated good reactivity and enantioselectivity in the resolution of related 2-azidocycloalkanols, which are precursors to 2-aminocycloalkanols. tandfonline.com The resolution of racemic trans-2-(diallylamino)cyclopentanol has been successfully achieved using Burkholderia cepacia lipase. researchgate.net Similarly, an (R)-selective ω-transaminase from Mycobacterium vanbaalenii has been used for the kinetic resolution of racemic β-amino alcohols, affording the (R)-β-amino alcohols with high enantiomeric excess. nih.gov This enzymatic approach has proven to be a practical method for the large-scale preparation of enantiomerically pure trans- and cis-2-aminocycloalkanols. tandfonline.com

The general principle of enzymatic kinetic resolution is illustrated in the table below:

| Reactant | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |

| (±)-trans-2-Azidocyclopentanol | Lipase PS | Acetylation | (1S,2S)-2-Azidocyclopentyl acetate and (1R,2R)-2-Azidocyclopentanol | >99% for the unreacted alcohol |

| (±)-trans-2-(Diallylamino)cyclopentanol | Burkholderia cepacia lipase | Transesterification | Enantiopure amino alcohol and its acetate | >99% |

| Racemic β-amino alcohols | (R)-selective ω-transaminase (MVTA) | Transamination | (R)-β-amino alcohols | >99% |

Derivatization and Functional Group Interconversion in Synthesis

The synthesis of derivatives of this compound often involves the protection of the amino and hydroxyl groups, followed by further chemical transformations. These protecting groups prevent unwanted side reactions and can be selectively removed at a later stage.

N-Protection and Deprotection Strategies

The amino group in this compound is a nucleophilic site and often requires protection during synthetic sequences. organic-chemistry.org Common protecting groups for amines include the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. organic-chemistry.orgresearchgate.net

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. researchgate.net Deprotection of the Boc group is readily achieved under acidic conditions, for example, using hydrochloric acid in dioxane. cam.ac.uk

The benzyl group can be introduced via reaction with a benzyl halide. libretexts.org Deprotection is often accomplished by catalytic hydrogenation. acs.org The choice of protecting group depends on the specific reaction conditions of the subsequent steps in the synthesis. organic-chemistry.org An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Condition |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., HCl in dioxane) cam.ac.uk |

| Benzyl (Bn) | Benzyl bromide | Catalytic Hydrogenation acs.org |

| Diallylamino | Diallylamine | Not specified |

O-Alkylation Reactions

The hydroxyl group of this compound can be converted to an ether through O-alkylation. mt.com This reaction typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. mt.comgoogle.com

For the O-alkylation of N-protected this compound, a strong base such as sodium hydride is used to generate the alkoxide, followed by the addition of an alkylating agent like benzyl bromide. cam.ac.uk The reaction is sensitive and needs careful monitoring to avoid side reactions. cam.ac.uk Another method involves the use of potassium tert-butoxide to form the amino alkoxide salt, which then reacts with an alkyl halide. google.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships in medicinal chemistry. Starting from the enantiomerically pure this compound, a variety of substituents can be introduced at both the nitrogen and oxygen atoms.

For example, after N-protection, the hydroxyl group can be alkylated with various substituted benzyl bromides to yield a range of O-substituted derivatives. cam.ac.uk Subsequent deprotection of the amino group provides the final substituted this compound derivatives. cam.ac.uk The synthesis of racemic trans-2-(diallylamino)cyclopentanol can be achieved through the ring-opening of cyclopentene oxide with diallylamine. This racemic precursor can then be resolved enzymatically to provide the enantiopure starting material for the synthesis of various derivatives. researchgate.net

| Starting Material | Reagent(s) | Product |

| N-Boc-(1R,2R)-2-aminocyclopentanol | Substituted benzyl bromide, NaH | N-Boc-O-benzyl-(1R,2R)-2-aminocyclopentanol derivative |

| N-Boc-O-benzyl-(1R,2R)-2-aminocyclopentanol derivative | HCl in dioxane | O-benzyl-(1R,2R)-2-aminocyclopentanol derivative cam.ac.uk |

| Cyclopentene oxide | Diallylamine | trans-2-(Diallylamino)cyclopentanol |

As Chiral Ligands in Metal-Catalyzed Reactions

The bifunctional nature of this compound allows for its incorporation into a variety of ligand architectures. These ligands, when complexed with transition metals, create chiral environments that can effectively control the stereochemical outcome of a wide range of chemical reactions.

Ligand Design and Optimization Principles

The design of effective chiral ligands from this compound is guided by principles that aim to create a well-defined and sterically demanding chiral pocket around the metal center. nih.gov Key to this is the conformationally constrained cyclic backbone of the aminocyclopentanol, which reduces the number of accessible conformations and thus enhances stereochemical communication. nih.gov

Ligand optimization often involves the modification of the amino and hydroxyl groups to introduce bulky substituents. These substituents can fine-tune the steric and electronic properties of the ligand, thereby influencing the activity and enantioselectivity of the catalyst. The goal is to maximize the steric hindrance on one face of the substrate as it approaches the catalytic center, leading to a preferential reaction pathway and the formation of one enantiomer over the other. nih.gov The inherent chirality of the this compound core provides the foundational stereochemical bias that is amplified by these structural modifications.

Application in Asymmetric Alkylation Reactions

Ligands derived from aminocyclopentanol have been successfully employed in asymmetric alkylation reactions. For instance, chiral auxiliaries derived from the related (1S,2R)-2-aminocyclopentan-1-ol have demonstrated high diastereofacial selectivity in the alkylation of enolates. nih.gov The chiral auxiliary, by forming a rigid oxazolidinone structure, effectively shields one face of the enolate, directing the incoming alkylating agent to the opposite face. nih.gov This strategy has led to the synthesis of α-substituted carboxylic acids with excellent diastereoselectivity. nih.gov While this example uses a diastereomer, the underlying principle of using the aminocyclopentanol framework to control the stereochemical outcome of alkylations is a key application.

| Alkylating Agent | Diastereomeric Ratio (dr) |

| Benzyl bromide | >99:1 |

| Iodomethane | >99:1 |

Table 1: Diastereoselectivity in the asymmetric alkylation of an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol. nih.gov

Application in Asymmetric Aldol (B89426) Reactions

The use of this compound derivatives extends to asymmetric aldol reactions, a powerful tool for carbon-carbon bond formation. Chiral ligands based on this scaffold can coordinate to a metal center, which then activates the carbonyl group of an aldehyde, making it more susceptible to nucleophilic attack by an enolate. The chiral environment created by the ligand dictates the facial selectivity of the attack, leading to the formation of a specific stereoisomer of the β-hydroxy carbonyl product.

Research has shown that chiral auxiliaries derived from the related (1S,2R)-2-aminocyclopentan-1-ol can achieve excellent diastereoselectivity in syn-aldol reactions. nih.gov The rigid cyclopentane ring and the defined stereochemistry of the amino and hydroxyl groups are crucial for creating a highly organized transition state that leads to high levels of stereocontrol. nih.gov

Application in Asymmetric Reduction Reactions (e.g., Transfer Hydrogenation)

This compound and its derivatives have emerged as effective ligands in the asymmetric transfer hydrogenation of prochiral ketones. liv.ac.ukrsc.org In these reactions, a metal complex, typically ruthenium, rhodium, or iridium, catalyzes the transfer of a hydride from a hydrogen donor, such as isopropanol (B130326) or formic acid, to the ketone. liv.ac.ukkanto.co.jp The chirality of the aminocyclopentanol-derived ligand directs the hydride transfer to one face of the ketone, resulting in the formation of a chiral secondary alcohol with high enantiomeric excess. liv.ac.ukresearchgate.net

The efficiency and enantioselectivity of these reactions can be influenced by factors such as the choice of metal, the hydrogen donor, and the reaction pH. liv.ac.uk For example, in the ruthenium-catalyzed transfer hydrogenation of acetophenone (B1666503) in water using a β-amino alcohol ligand, higher pH values were found to favor higher reaction rates and enantioselectivities. liv.ac.uk

| Ketone | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | [RuCl2(p-cymene)]2 / (1R,2R)-2-(benzylamino)cyclopentan-1-ol | >99 | 73 (R) |

| 2'-Chloroacetophenone | [RuCl2(p-cymene)]2 / (1R,2R)-2-(benzylamino)cyclopentan-1-ol | >99 | 24 (R) |

| 4'-Methylacetophenone | [RuCl2(p-cymene)]2 / (1R,2R)-2-(benzylamino)cyclopentan-1-ol | >99 | 76 (R) |

Table 2: Asymmetric transfer hydrogenation of various aryl ketones in water with a ruthenium catalyst and a ligand derived from this compound. liv.ac.uk

Catalysis of Asymmetric Phenyl Transfer Reactions

Ligands derived from aminocyclohexanol, a structurally related compound, have been shown to be effective in the rhodium-catalyzed asymmetric phenyl transfer to aldehydes. acs.org This reaction involves the addition of a phenyl group from a phenylboronic acid to an aldehyde, forming a chiral secondary alcohol. The catalytic cycle is understood to proceed through phenylrhodium, oxa-π-allylrhodium, and hydroxorhodium intermediates. nih.gov The chiral ligand controls the stereochemical outcome of the addition, leading to high enantioselectivity. Given the structural similarities and the success of aminocyclopentanol derivatives in other asymmetric transformations, their application in this area is a logical extension.

As Chiral Auxiliaries in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This compound and its derivatives are well-suited for this role due to their rigid structure and the presence of two functional groups that allow for straightforward attachment to and removal from the substrate. nih.gov

For example, a chiral auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol, in the form of an oxazolidinone, has been used to control the stereochemistry of alkylation and aldol reactions with high diastereoselectivity. nih.gov The auxiliary creates a sterically biased environment that forces the electrophile to approach from a specific direction, thus leading to the formation of a single diastereomer. nih.gov The auxiliary can then be cleaved to yield the enantiomerically enriched product. nih.gov This approach provides a reliable method for the synthesis of chiral building blocks for more complex molecules. nih.gov

Design and Synthesis of this compound-Derived Auxiliaries

The synthesis of chiral auxiliaries from this compound leverages the reactivity of its amino and hydroxyl groups to create new, more complex chiral structures. A common strategy involves the formation of oxazolidinone auxiliaries. For instance, the enantiomeric (1S,2R)-2-aminocyclopentan-1-ol can be readily converted into a (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary. nih.gov This transformation is typically achieved through a multi-step process that may involve a Curtius rearrangement of a corresponding carboxylic acid derived from the aminocyclopentanol. nih.gov It is inferred that a similar synthetic strategy can be applied to this compound to yield the corresponding (4S,5R)-cyclopentano[d]oxazolidin-2-one auxiliary.

Another approach to designing chiral synthons from this compound involves the protection of the amine functionality followed by modification of the hydroxyl group. In one example, the amine is protected with a benzyloxycarbonyl (Cbz) group, and the hydroxyl group is subsequently O-alkylated to produce a variety of benzyloxycyclopentyl amine building blocks. nih.gov These building blocks can then be used in the synthesis of more complex chiral molecules. Furthermore, this compound hydrochloride has been used directly in the synthesis of substituted pyrimidine (B1678525) derivatives, which serve as chiral intermediates in the preparation of pharmacologically active compounds. google.com

The following table summarizes representative examples of chiral auxiliaries and building blocks derived from this compound and its enantiomer:

| Starting Material | Derived Auxiliary/Building Block | Synthetic Application |

| (1S,2R)-2-Aminocyclopentan-1-ol | (4R,5S)-Cyclopentano[d]oxazolidin-2-one | Asymmetric alkylations and aldol reactions |

| This compound | N-Cbz-(1R,2R)-2-(benzyloxy)cyclopentan-1-amine | Synthesis of chiral adenosine (B11128) A1 receptor agonists |

| This compound hydrochloride | 4-{[(1R,2R)-2-Hydroxycyclopentyl]amino}-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | Intermediate for CDK2/4/6 inhibitors |

Diastereofacial Selectivity in Auxiliary-Mediated Reactions

The efficacy of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity in a given reaction. Auxiliaries derived from aminocyclopentanols have demonstrated exceptional performance in this regard. For example, the oxazolidinone auxiliary derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to mediate asymmetric alkylation and syn-aldol reactions with outstanding diastereofacial selectivities, often exceeding 99%. nih.gov In these reactions, only a single diastereomer was detectable by HPLC and NMR spectroscopy. nih.gov

This high level of stereocontrol is attributed to the formation of a rigid bicyclic system where the cyclopentane ring effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face. It is reasonably expected that the corresponding oxazolidinone derived from this compound would exhibit a similarly high degree of stereocontrol, directing the formation of the opposite enantiomer of the product.

The table below presents the diastereoselectivities achieved in reactions mediated by an auxiliary derived from the enantiomer of this compound, highlighting the potential for high stereocontrol.

| Reaction Type | Substrate | Electrophile | Diastereoselectivity (d.r.) |

| Asymmetric Alkylation | N-propanoyl oxazolidinone | Benzyl bromide | >99:1 |

| Asymmetric Aldol Reaction | N-acetyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) |

Role in Stereospecific and Stereoselective Transformations

The utility of this compound extends beyond its use as a covalently bound chiral auxiliary to its role as a precursor for chiral ligands in metal-catalyzed stereoselective transformations and as a chiral directing group in stereospecific reactions. The inherent rigidity and well-defined stereochemistry of the aminocyclopentanol framework are key to its effectiveness in these applications.

Mechanistic Insights into Stereocontrol

The stereocontrol exerted by auxiliaries derived from this compound is generally understood to arise from the creation of a conformationally rigid, sterically biased environment around the reaction center. In the case of the oxazolidinone auxiliaries used in aldol and alkylation reactions, the formation of a metal chelate involving the carbonyl oxygen and the oxazolidinone oxygen locks the acyl group in a specific orientation. This, combined with the steric bulk of the fused cyclopentane ring, effectively blocks one face of the resulting enolate.

For instance, in an aldol reaction, the formation of a Z-enolate is favored, and the subsequent chelation to a Lewis acid (e.g., from the borane (B79455) reagent used for enolization) creates a rigid six-membered ring transition state. The cyclopentane ring of the auxiliary then acts as a steric shield, directing the incoming aldehyde to the opposite face of the enolate. This model of stereocontrol, often referred to as the Evans model for his seminal work on oxazolidinone auxiliaries, explains the high syn-selectivity observed in these reactions. The absolute stereochemistry of the product is determined by the absolute configuration of the auxiliary.

Influence of Ring Conformation on Selectivity

The conformation of the five-membered cyclopentane ring plays a critical role in determining the degree of stereoselectivity. Cyclopentane itself is not planar but exists in a dynamic equilibrium between two puckered conformations: the envelope and the half-chair, which serve to relieve torsional strain. acs.org When the cyclopentane ring is fused to another ring, as in the case of an oxazolidinone auxiliary, its conformation becomes much more rigid.

This conformational rigidity is paramount for effective stereodirection. The fixed, puckered conformation of the cyclopentane ring projects the substituents into well-defined axial and equatorial positions. In the context of a chiral auxiliary, this means that the steric bulk of the cyclopentane ring is consistently oriented in a way that effectively shields one prochiral face of the reacting substrate. Any deviation from this rigid conformation would lead to a loss of facial discrimination and, consequently, a decrease in stereoselectivity. The trans-relationship of the amino and hydroxyl groups in this compound is crucial in establishing this rigid and effective chiral environment in the derived auxiliaries.

Mechanistic and Computational Studies

Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for derivatives of (1R,2R)-2-aminocyclopentanol are not extensively documented in publicly available research, the principles of QSAR can be applied to understand how structural modifications of this scaffold would likely influence its biological efficacy. This section will, therefore, discuss the application of QSAR to analogous amino alcohol derivatives, providing a framework for potential future studies on this compound derivatives.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound, such as this compound, and correlating these changes with observed biological activity, a predictive model can be developed. These models are invaluable in drug discovery for prioritizing the synthesis of novel analogs with potentially enhanced activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can be broadly categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity, etc.

3D descriptors: Molecular shape, volume, surface area, etc.

Physicochemical descriptors: LogP (lipophilicity), pKa (acidity/basicity), polar surface area, etc.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

Application to Amino Alcohol Derivatives

Research on other classes of amino alcohol derivatives has successfully employed QSAR to elucidate the structural requirements for their biological activities. For instance, a QSAR study was conducted on a series of amino alcohol derivatives to determine their antifungal activity against Candida albicans. ajphs.com The study utilized multiple linear regression to develop models that could predict the antifungal activity based on various physicochemical and topological descriptors. The results indicated a high correlation between the predicted and experimental activities, validating the models' predictive power. ajphs.com

In another study focusing on amino-modified perillyl alcohol derivatives, QSAR models were developed to predict their antiproliferative activity against tumor cells. imist.ma This research employed machine learning techniques, including k-nearest neighbors (KNN) and decision trees (DT), to establish a relationship between the molecular structure and the observed biological effect. imist.ma The models highlighted the importance of specific structural features for the antiproliferative activity. imist.ma

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to l-amino alcohol derivatives to understand their broad-spectrum antifungal activity. researchgate.net These methods provide a three-dimensional representation of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are crucial for activity. For example, a study on l-amino alcohol derivatives as antifungal agents established a 3D-QSAR model that demonstrated good predictive capability for inhibitors of Geotrichum citri-aurantii. researchgate.net

Hypothetical QSAR Model for this compound Derivatives

Based on the general principles of QSAR and findings from related amino alcohol derivatives, a hypothetical QSAR study on derivatives of this compound could explore the impact of various substitutions on its potential biological activities. For instance, modifications could be made to the amino and hydroxyl groups, as well as on the cyclopentane (B165970) ring.

The following table outlines potential descriptors that could be investigated in a QSAR study of this compound derivatives:

| Descriptor Type | Specific Descriptors | Potential Influence on Activity |

| Electronic | Hammett constants, Dipole moment, Partial charges | Modulate interactions with polar residues in a target binding site. |

| Steric | Molar refractivity, van der Waals volume, Sterimol parameters | Influence the fit of the molecule within a binding pocket. |

| Hydrophobic | LogP, Hydrophobic field from CoMFA/CoMSIA | Affect membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and degree of branching of the molecule. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with biological targets. |

A resulting QSAR equation might take the following general form:

log(1/C) = c_1(Descriptor_1) + c_2(Descriptor_2) + ... + k

Where C is the concentration required to produce a defined biological effect, and c and k are constants determined by the regression analysis.

The following interactive table presents hypothetical data for a series of this compound derivatives to illustrate how a QSAR model might be constructed.

| Compound | R1-substituent | R2-substituent | LogP | Molar Refractivity (MR) | Biological Activity (IC50, µM) |

| 1 | H | H | 0.5 | 25.0 | 50.0 |

| 2 | CH3 | H | 1.0 | 30.0 | 25.0 |

| 3 | C2H5 | H | 1.5 | 35.0 | 15.0 |

| 4 | H | COCH3 | 0.2 | 30.0 | 75.0 |

| 5 | CH3 | COCH3 | 0.7 | 35.0 | 40.0 |

By analyzing such a dataset, a QSAR model could reveal, for example, that increasing the lipophilicity (LogP) and molar refractivity (MR) at the R1 position enhances biological activity, while acylation of the hydroxyl group (R2) is detrimental.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems

The development of new, highly efficient, and selective catalysts is a cornerstone of modern chemistry. The rigid, chiral backbone of (1R,2R)-2-aminocyclopentanol makes its derivatives prime candidates for use as ligands in asymmetric catalysis. Future research is trending towards the design and synthesis of novel ligand families derived from this scaffold for use in a variety of metal-catalyzed reactions.

Key areas of exploration include:

Bifunctional Catalysis: Designing ligands where both the amino and hydroxyl groups, or further modifications thereof, participate in the catalytic cycle. This can lead to synergistic effects and enhanced enantioselectivity.

Immobilized Catalysts: Grafting this compound-based ligands onto solid supports like polymers or silica. This facilitates catalyst recovery and recycling, aligning with the principles of green chemistry.

Organocatalysis: Utilizing derivatives of this compound as metal-free organocatalysts, for example, in proline-type or cinchona alkaloid-type transformations.

Table 1: Potential Novel Catalytic Systems Utilizing this compound Derivatives

| Catalytic System Type | Metal Center (if applicable) | Target Reaction Class | Potential Advantage |

|---|---|---|---|

| Chiral N,O-Ligand Complexes | Rhodium, Iridium | Asymmetric Hydrogenation | High enantioselectivity for olefins and ketones. |

| Schiff Base (Salen-type) Complexes | Manganese, Cobalt | Asymmetric Epoxidation | Access to chiral epoxides from prochiral alkenes. |

| Phosphine-Amino Alcohol Ligands | Palladium, Ruthenium | Asymmetric Allylic Alkylation | Formation of chiral quaternary carbon centers. |